2-Phenyl-2-propanamidoacetic acid

Description

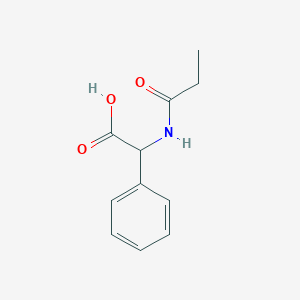

2-Phenyl-2-propanamidoacetic acid (CAS: 15962-45-5) is a substituted acetic acid derivative featuring a phenyl group and a propanamido (-NHCOCH2CH3) moiety attached to the alpha-carbon of the acetic acid backbone. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the amide and carboxylic acid functional groups. The compound has been historically utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate development. However, commercial availability has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name |

2-phenyl-2-(propanoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTUONCHNDNNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-propanamidoacetic acid typically involves the reaction of benzeneacetic acid with a suitable amide-forming reagent. One common method is the reaction of benzeneacetic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amidoacetic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-propanamidoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-Phenyl-2-propanamidoacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-propanamidoacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-phenyl-2-propanamidoacetic acid and analogous compounds:

*Calculated based on molecular formula.

Physicochemical and Reactivity Differences

- Polarity and Solubility: The amide group in this compound enhances polarity compared to benzilic acid (hydroxyl vs. However, the hydrochloride derivative () exhibits higher solubility in polar solvents due to ionic character .

- Acidity : The carboxylic acid group in all compounds confers acidity, but electron-withdrawing substituents (e.g., amide in this compound) may lower pKa compared to benzilic acid’s hydroxyl group .

- Steric Effects: The isopropyl-phenoxy group in 2-phenyl-2-[2-(propan-2-yl)phenoxy]acetic acid introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to simpler phenoxyacetic acids .

Biological Activity

2-Phenyl-2-propanamidoacetic acid, also known as a derivative of phenylacetic acid, has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by its amide functional group and phenyl substitution, which may influence its interactions with biological targets.

The chemical structure of this compound can be represented as follows:

This structure is notable for its potential to engage in various biochemical interactions, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The compound may act as an enzyme inhibitor, affecting metabolic processes essential for cell survival and proliferation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with various receptors, potentially influencing neurotransmitter release or hormonal responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against various pathogens, potentially making it useful in treating infections.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating inflammatory cytokine production.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of phenylacetic acid, including this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32-64 µg/mL for these pathogens, indicating moderate efficacy .

Anticancer Activity

In vitro studies conducted on various cancer cell lines (e.g., breast and prostate cancer) revealed that this compound reduced cell viability significantly at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Comparative Analysis

Below is a comparative table summarizing the biological activities of this compound against other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate (MIC: 32-64 µg/mL) | Significant (>50 µM) | Moderate |

| Phenylacetic Acid | Low | Moderate | Low |

| Acetamide | Low | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.